molecular formula C49H49N5 B12612392 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-93-2

2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine

Cat. No.: B12612392
CAS No.: 650606-93-2
M. Wt: 707.9 g/mol
InChI Key: DRAYBLORAISZIV-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple pyridine and phenyl groups attached to a central pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the use of pyridine derivatives and phenyl groups, which are reacted under controlled conditions to form the desired compound. Specific reagents and catalysts are used to facilitate the formation of the pyrimidine ring and the attachment of the pyridine and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to its specific combination of pyridine and phenyl groups attached to a pyrimidine ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

650606-93-2

Molecular Formula

C49H49N5

Molecular Weight

707.9 g/mol

IUPAC Name

2,4,6-tris(2,3,5,6-tetramethyl-4-pyridin-2-ylphenyl)pyrimidine

InChI

InChI=1S/C49H49N5/c1-26-30(5)46(31(6)27(2)43(26)38-19-13-16-22-50-38)41-25-42(47-32(7)28(3)44(29(4)33(47)8)39-20-14-17-23-51-39)54-49(53-41)48-36(11)34(9)45(35(10)37(48)12)40-21-15-18-24-52-40/h13-25H,1-12H3

InChI Key

DRAYBLORAISZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC=N2)C)C)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=N5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=N7)C)C)C

Origin of Product

United States

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